REACTION_CXSMILES
|
C(#N)C.Cl.Cl.[NH2:6][C:7]([C:11]1([C:14]([OH:16])=O)[CH2:13][CH2:12]1)([CH3:10])[CH2:8][NH2:9].C[Si](C)(C)N[Si](C)(C)C>CO>[NH2:6][C:7]1([CH3:10])[C:11]2([CH2:13][CH2:12]2)[C:14](=[O:16])[NH:9][CH2:8]1 |f:1.2.3|
|
Name
|
|
Quantity
|
70 mL
|
Type
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reactant
|
Smiles
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C(C)#N
|
Name
|
crude product
|
Quantity
|
800 mg
|
Type
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reactant
|
Smiles
|
|
Name
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1-(1,2-diamino-1-methylethyl)-1-cyclopropanecarboxylate dihydrochloride
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl.Cl.NC(CN)(C)C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
7.38 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
Then the solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
After that, the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CNC(C12CC2)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |